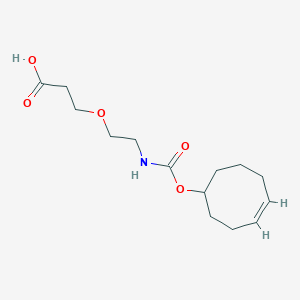

TCO-PEG1-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

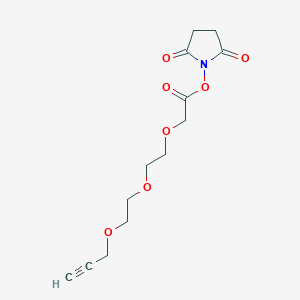

Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG1-acid typically involves the conjugation of trans-cyclooctene with polyethylene glycol and a carboxylic acid group. The terminal carboxylic acid readily reacts with primary and secondary amines under the activation of reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the purification of the final product to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions: TCO-PEG1-acid undergoes various chemical reactions, including:

Amide Coupling Reactions: The terminal carboxylic acid group reacts with amines to form amide bonds.

Click Chemistry Reactions: The trans-cyclooctene moiety reacts with tetrazine compounds in a bioorthogonal manner, facilitating rapid and efficient ligation.

Common Reagents and Conditions:

Amide Coupling: EDC, DCC, HATU, and other carbodiimides are commonly used.

Click Chemistry: Tetrazine compounds are used for the cycloaddition reaction with trans-cyclooctene.

Major Products:

Amide Products: Formed from the reaction with amines.

Cycloaddition Products: Formed from the reaction with tetrazine compounds.

Scientific Research Applications

TCO-PEG1-acid has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of complex molecules and bio-conjugation.

Biology: Facilitates the labeling and tagging of biomolecules for imaging and diagnostic purposes.

Medicine: Used in drug delivery systems and therapeutic development.

Industry: Enhances the development of innovative materials with advanced cross-linking techniques.

Mechanism of Action

The mechanism of action of TCO-PEG1-acid involves its high reactivity with tetrazine compounds, leading to rapid and efficient click chemistry reactions. The trans-cyclooctene moiety specifically reacts with tetrazine, forming a stable cycloaddition product. This reaction is bioorthogonal, meaning it occurs without interfering with native biological processes .

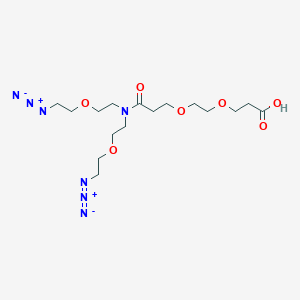

Comparison with Similar Compounds

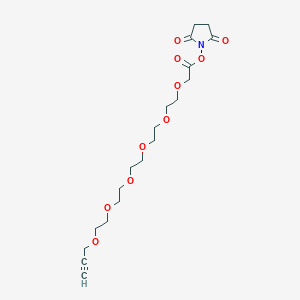

TCO-PEG8-DBCO: Contains a trans-cyclooctene and dibenzocyclooctyne moiety, used in copper-free click chemistry.

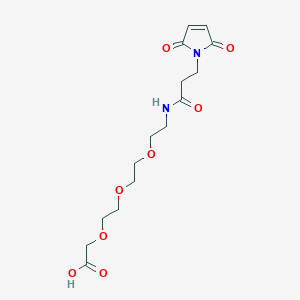

DBCO-PEG Linkers: Contain dibenzocyclooctyne and polyethylene glycol, used for bioorthogonal click chemistry.

Uniqueness of TCO-PEG1-acid: this compound is unique due to its combination of a trans-cyclooctene moiety and a terminal carboxylic acid group, which provides high reactivity and specificity in bioorthogonal reactions. Its ability to form stable amide bonds and participate in click chemistry makes it a versatile tool in various scientific applications .

Properties

IUPAC Name |

3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c16-13(17)8-10-19-11-9-15-14(18)20-12-6-4-2-1-3-5-7-12/h1-2,12H,3-11H2,(H,15,18)(H,16,17)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWLKASTDOHBBD-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.